

Application Note: Assessing Tepotinib Efficacy in Preclinical Models of Brain Metastasis

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Audience: Researchers, scientists, and drug development professionals.

Introduction Brain metastases represent a significant challenge in oncology, often leading to poor prognoses for patients with cancers such as non-small cell lung cancer (NSCLC).[1] The mesenchymal-epithelial transition (MET) receptor tyrosine kinase pathway plays a crucial role in tumor development, progression, and metastasis when deregulated.[2][3] Aberrant MET signaling, through mechanisms like gene amplification or MET exon 14 (METex14) skipping, is a key driver in various cancers and is associated with aggressive tumor behavior.[4][5]

Tepotinib is an oral, highly selective, and potent MET inhibitor designed to block this oncogenic signaling.[5][6] Crucially, preclinical data indicates that tepotinib can penetrate the blood-brain barrier, making it a promising candidate for treating brain metastases.[7][8] This document provides an overview of tepotinib's mechanism of action, a summary of its efficacy in preclinical brain metastasis models, and detailed protocols for replicating these key experiments.

Mechanism of Action: MET Signaling and Tepotinib Inhibition

The MET receptor is activated by its only known ligand, hepatocyte growth factor (HGF).[3] This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain, creating docking sites for downstream signaling proteins like GAB1 and GRB2.[3][9] This cascade activates key pathways, including the RAS-MAPK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, migration, and invasion.[2][4] In certain



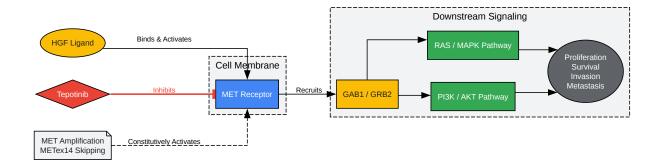




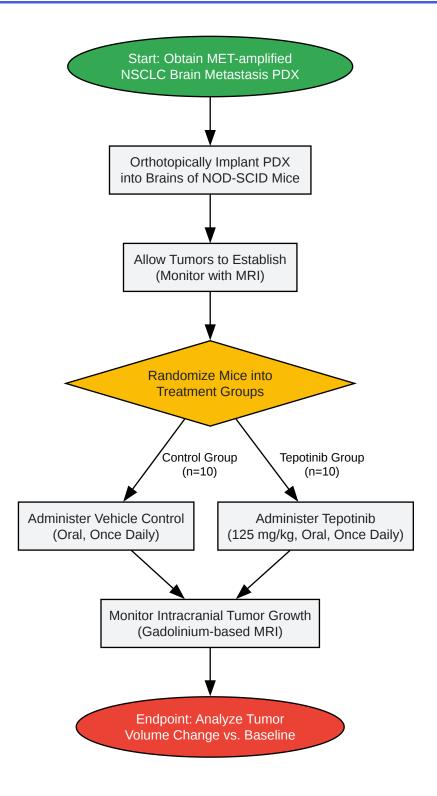
cancers, MET alterations such as gene amplification or exon 14 skipping lead to ligand-independent, constitutive activation of the receptor, resulting in sustained oncogenic signaling. [9][10]

Tepotinib functions by binding to the MET kinase domain, which inhibits autophosphorylation and blocks the activation of these downstream pathways.[10][11] This action effectively suppresses the proliferation, growth, and migration of MET-dependent tumor cells.[11]









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References

- 1. "Activity of tepotinib in brain metastases (BM): Preclinical models and" by S Viteri, J Mazieres et al. [digitalcommons.providence.org]
- 2. Understanding and Targeting MET Signaling in Solid Tumors Are We There Yet? [jcancer.org]
- 3. onclive.com [onclive.com]
- 4. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies [mdpi.com]
- 5. Merck Presents Updated Results for Investigational Therapy Tepotinib Demonstrating Durable Clinical Response in Patients with Advanced NSCLC with METex14 Skipping Mutations [prnewswire.com]
- 6. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
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